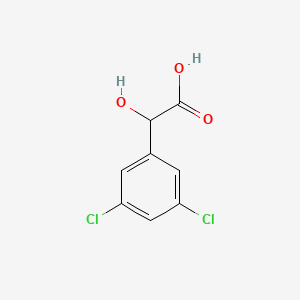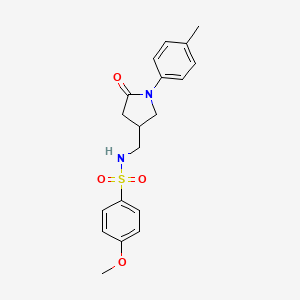
3-Isopropyl-1,1-dimethylindan-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-1,1-dimethylindan-5-ol: is an organic compound with the molecular formula C14H20O It is a derivative of indan, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the indan ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-1,1-dimethylindan-5-ol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of indan with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropyl group at the 3-position of the indan ring.
Methylation: The next step involves the methylation of the 1-position of the indan ring using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH). This step introduces the two methyl groups at the 1-position.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 5-position of the indan ring. This can be achieved through the oxidation of the corresponding methyl group using a suitable oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of more efficient catalysts to optimize yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions:
Oxidation: 3-Isopropyl-1,1-dimethylindan-5-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halogens or alkyl groups. Common reagents for substitution reactions include thionyl chloride (SOCl2) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: 3-Isopropyl-1,1-dimethylindan-5-ol is used as a building block in organic synthesis
Biology: The compound may be used in the study of biological pathways and enzyme interactions due to its structural similarity to certain natural products.
Medicine: Research into the medicinal properties of this compound is ongoing. It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound may be used as an intermediate in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Isopropyl-1,1-dimethylindan-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound allows it to form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets involved depend on the specific application and context of use.
相似化合物的比较
3-Isopropyl-1,1-dimethylindan-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Isopropyl-1,1-dimethylindan-5-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
3-Isopropyl-1,1-dimethylindan-5-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness: 3-Isopropyl-1,1-dimethylindan-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds with different functional groups.
属性
IUPAC Name |
1,1-dimethyl-3-propan-2-yl-2,3-dihydroinden-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)12-8-14(3,4)13-6-5-10(15)7-11(12)13/h5-7,9,12,15H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBAMTHSSMILQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2=C1C=C(C=C2)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(Phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2721781.png)
![methyl 2-aminospiro[3.4]octane-2-carboxylate hydrochloride](/img/structure/B2721782.png)

![1-[1-(1H-indole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2721786.png)
![N-(2-FLUOROPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2721787.png)
![2-[(2H-1,2,3,4-tetrazol-5-yl)methyl]piperidine](/img/structure/B2721788.png)
![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2721790.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
![2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2721794.png)
![(3,5-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2721796.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2721798.png)
